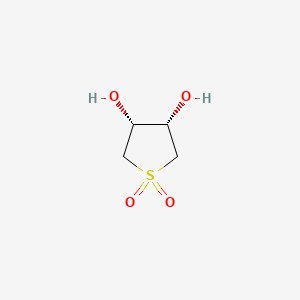

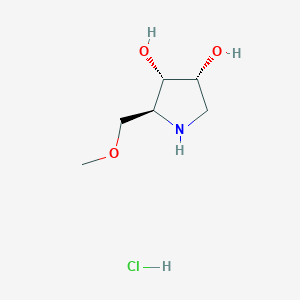

(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide” is a heterocyclic compound with a thio-lactone ring. The molecular formula is C4H8O4S .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide” include a molecular weight of 152.16 and a molecular formula of C4H8O4S .科学的研究の応用

Molecular Structure Analysis

A foundational study by Forgács et al. (1989) on tetrahydrothiophene-1-oxide and its derivatives, including cis-2-methyltetrahydrothiophene-1-oxide, elucidates the molecular structures using gas-phase electron diffraction. These compounds exhibit an asymmetric ring conformation, indicative of their complex chemical behavior and potential for varied applications in organic synthesis and structural chemistry (Forgács, Schultz, Hargittai, Jalsovszky, & Kucsman, 1989).

Catalytic Activity and Reaction Mechanisms

Research into non-photochemical production of singlet oxygen via activation of persulfate by carbon nanotubes reveals the potential of sulfur-containing compounds in catalyzing environmentally significant reactions. Although not directly involving "(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide," this study highlights the broader relevance of sulfur dioxide derivatives in catalytic processes, suggesting areas where the specific compound could find application (Cheng, Guo, Zhang, Wu, & Liu, 2017).

Organic Synthesis and Chemical Reactions

Mason et al. (1967) explore the chemistry of butadiene sulphone, including derivatives like 3-oxotetrahydrothiophen dioxide, demonstrating its utility in synthesizing complex organic molecules. This research underscores the versatility of tetrahydrothiophene dioxide compounds in organic synthesis, offering insights into potential applications of "(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide" in creating new chemical entities or intermediates (Mason, Smith, Stern, & Elvidge, 1967).

Biosynthesis and Microbial Production

The biosynthesis of aroma compounds in bacteria, as studied by Nawrath et al. (2010), involves sulfur-containing molecules like 2-Methyltetrahydrothiophen-3-one. Such research indicates the potential of "(3R,4S)-3,4-dihydroxytetrahydrothiophene 1,1-dioxide" in biotechnological applications, particularly in the production of flavors and fragrances through microbial pathways (Nawrath, Gerth, Müller, & Schulz, 2010).

Environmental Applications

In environmental science, the compound's derivatives have been explored for roles in catalysis and pollution remediation. For instance, Xu and Wang's study on magnetic nanoscaled Fe3O4/CeO2 composite as a Fenton-like catalyst for degradation of pollutants showcases the relevance of sulfur dioxide derivatives in enhancing catalytic efficiency for environmental cleanup (Xu & Wang, 2012).

特性

IUPAC Name |

(3S,4R)-1,1-dioxothiolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDYVUZEKIBDP-ZXZARUISSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CS1(=O)=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-1,1-dioxothiolane-3,4-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2983251.png)

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2983262.png)

![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)

![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[1-(3-methylphenyl)-2-imidazolyl]thio]acetamide](/img/structure/B2983271.png)